9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-
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Description
9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- is a useful research compound. Its molecular formula is C13H17N5 and its molecular weight is 243.31 g/mol. The purity is usually 95%.
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Biological Activity
9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-, also known as a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a larger class of purine derivatives that exhibit diverse therapeutic properties.
The chemical formula for 9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- is C13H16N4, with a molecular weight of approximately 232.29 g/mol. The structure includes a purine base with an ethyl and a hexynyl substituent, which may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that various purine derivatives, including 9H-Purin-6-amine, demonstrate significant antimicrobial properties. A study evaluated the antimicrobial efficacy of several substituted purine compounds against various bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting that modifications to the purine structure can enhance antimicrobial effects .
Anti-inflammatory and Antiviral Properties
Purine derivatives have been studied for their anti-inflammatory and antiviral activities. For instance, compounds similar to 9H-Purin-6-amine have been shown to inhibit the replication of certain viruses and modulate inflammatory pathways. A notable mechanism involves the inhibition of pro-inflammatory cytokines, which can be critical in diseases characterized by excessive inflammation .
The biological activity of 9H-Purin-6-amine is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Some purine derivatives act as inhibitors of key enzymes involved in nucleotide metabolism and signaling pathways.
- Interaction with Cellular Receptors : These compounds may bind to specific receptors or proteins within cells, influencing cellular responses and gene expression.
- Modulation of Kinase Activity : Certain studies have indicated that purine derivatives can modulate kinase activities, which are crucial for cell signaling and regulation .
Case Study 1: Antimicrobial Evaluation
In a controlled study, researchers synthesized various substituted purines and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that 9H-Purin-6-amine showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory effects of purine derivatives in a model of acute inflammation. The administration of 9H-Purin-6-amine resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .
Pharmacokinetics
The pharmacokinetic profile of 9H-Purin-6-amine suggests favorable absorption characteristics:
- Human Intestinal Absorption : High probability (1.0)
- Blood-Brain Barrier Penetration : Moderate probability (0.9775)
These properties indicate that the compound may effectively reach systemic circulation and potentially cross the blood-brain barrier, which is crucial for treating central nervous system disorders.
Properties
CAS No. |
210046-42-7 |
---|---|
Molecular Formula |
C13H17N5 |
Molecular Weight |
243.31 g/mol |
IUPAC Name |
9-ethyl-8-hex-1-ynylpurin-6-amine |
InChI |
InChI=1S/C13H17N5/c1-3-5-6-7-8-10-17-11-12(14)15-9-16-13(11)18(10)4-2/h9H,3-6H2,1-2H3,(H2,14,15,16) |
InChI Key |
NTPREINFDKCCGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=NC2=C(N=CN=C2N1CC)N |
Origin of Product |
United States |
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